molecular formula C9H8F3NO2 B13835850 2-(3,4,5-Trifluoroanilino)propanoic acid

2-(3,4,5-Trifluoroanilino)propanoic acid

Cat. No.: B13835850
M. Wt: 219.16 g/mol
InChI Key: ADCJGLWSLYPFEU-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluoroanilino)propanoic acid is an organic compound characterized by the presence of trifluoromethyl groups attached to an aniline ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluoroanilino)propanoic acid typically involves the reaction of 3,4,5-trifluoroaniline with a suitable propanoic acid derivative. One common method includes the use of ethyl 2-bromopropanoate as a starting material, which undergoes nucleophilic substitution with 3,4,5-trifluoroaniline in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluoroanilino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(3,4,5-Trifluoroanilino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluoroanilino)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aniline moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The propanoic acid group can participate in various biochemical reactions, further contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Known for its use in biochemical studies and as a precursor for various pharmaceuticals.

    2,2-Bis(hydroxymethyl)propionic acid: Utilized in the synthesis of dendrimers and other complex molecules.

    3-(2,2,2-Trifluoroacetamido)propanoic acid: Used in the development of pharmaceuticals and as a biochemical tool.

Uniqueness

2-(3,4,5-Trifluoroanilino)propanoic acid stands out due to the presence of trifluoromethyl groups, which impart unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and other applications where enhanced bioavailability and stability are desired.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-(3,4,5-trifluoroanilino)propanoic acid

InChI

InChI=1S/C9H8F3NO2/c1-4(9(14)15)13-5-2-6(10)8(12)7(11)3-5/h2-4,13H,1H3,(H,14,15)

InChI Key

ADCJGLWSLYPFEU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

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